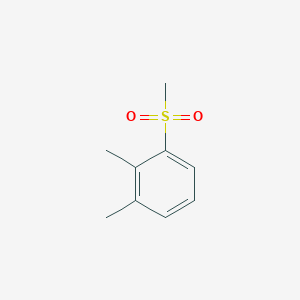

1-(Methanesulfonyl)-2,3-dimethylbenzene

説明

1-(Methanesulfonyl)-2,3-dimethylbenzene is a substituted aromatic compound featuring a methanesulfonyl (-SO₂CH₃) group attached to a benzene ring with methyl substituents at the 2- and 3-positions. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 1-(halomethyl)-2,3-dimethylbenzenes and derivatives with ether or ester substituents—highlight its relevance in synthetic chemistry, particularly in reactions involving palladium catalysis or ionic liquids (e.g., as intermediates in drug synthesis) .

特性

CAS番号 |

811412-96-1 |

|---|---|

分子式 |

C9H12O2S |

分子量 |

184.26 g/mol |

IUPAC名 |

1,2-dimethyl-3-methylsulfonylbenzene |

InChI |

InChI=1S/C9H12O2S/c1-7-5-4-6-9(8(7)2)12(3,10)11/h4-6H,1-3H3 |

InChIキー |

FYWAJRTVIKZVRF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-(methylsulfonyl)benzene can be synthesized through a two-step continuous-flow process involving diazotization and methanethiolation . This method significantly reduces the reaction time and minimizes the accumulation of diazonium salts, leading to a higher yield of the desired product.

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. The process involves the use of a continuous-flow device, which allows for precise control of reaction conditions and reduces the risk of hazardous by-products .

化学反応の分析

Types of Reactions

1,2-Dimethyl-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or methylsulfonyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

科学的研究の応用

1,2-Dimethyl-3-(methylsulfonyl)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

作用機序

The mechanism of action of 1,2-dimethyl-3-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1-(Methanesulfonyl)-2,3-dimethylbenzene with structurally related compounds, emphasizing substituent effects, synthesis methods, and applications:

Key Comparison Points:

Substituent Effects :

- Electron-Withdrawing Groups : The methanesulfonyl group enhances polarity and solubility in polar solvents compared to halides (e.g., chloro, bromo) or alkyl groups. This property makes it advantageous in pharmaceutical synthesis, where solubility is critical .

- Halides vs. Sulfonyl : Bromo- and chloromethyl derivatives exhibit higher molecular weights and greater hazards (e.g., toxicity via inhalation) , whereas sulfonyl groups may offer better stability and regioselectivity in metal-catalyzed reactions .

For example, 1-(chloromethyl)-3,5-dimethylbenzene achieves 71% yield in 15 minutes with thionyl chloride, suggesting higher reactivity at the 3,5-positions . Toxicity trends in dimethylbenzene isomers (1,2 > 1,3 > 1,4) imply that substituent position significantly impacts biological activity, which may extend to sulfonyl derivatives.

Synthetic Utility :

- Methanesulfonyl derivatives are valuable in palladium-catalyzed cross-coupling reactions, as seen in the synthesis of dexmedetomidine intermediates using ionic liquids and [1,1'-bis(diphenylphosphine)ferrocene]palladium dichloride .

- Halomethyl analogs (e.g., bromo- or chloromethyl) are typically employed in nucleophilic substitution or alkylation reactions but require careful handling due to toxicity .

Physicochemical Properties :

- The methanesulfonyl group increases molecular weight (184.25 g/mol) compared to halides (154–199 g/mol) and ethers (164 g/mol), influencing boiling points and chromatographic behavior.

- Solubility in organic solvents likely follows the order: sulfonyl > halide > alkyl/ether due to polarity differences.

Research Findings and Implications

- Toxicity : While 1,2-dimethylbenzene exhibits higher acute toxicity than its isomers , the introduction of a methanesulfonyl group may alter toxicokinetics, necessitating further ecotoxicological studies.

- Synthetic Efficiency : Palladium-catalyzed methods (e.g., ) for sulfonyl-containing compounds offer advantages in yield and isomer selectivity over traditional halogenation routes .

- Applications : Methanesulfonyl derivatives are promising in drug development (e.g., HIV-1 reverse transcriptase inhibitors ), whereas halomethyl analogs are more suited to industrial alkylation processes.

生物活性

1-(Methanesulfonyl)-2,3-dimethylbenzene, also known as mesylate or mesyl group-containing compounds, has garnered attention in various fields of organic chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

1-(Methanesulfonyl)-2,3-dimethylbenzene is characterized by a methanesulfonyl group attached to a dimethyl-substituted benzene ring. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 186.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 1-(Methanesulfonyl)-2,3-dimethylbenzene exhibits significant antimicrobial activity. In a study focusing on its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

Cytotoxic Effects

The cytotoxicity of 1-(Methanesulfonyl)-2,3-dimethylbenzene has been evaluated in various cancer cell lines.

- Research Findings : In vitro studies reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Notable Findings : Research published in Bioorganic & Medicinal Chemistry Letters highlighted that 1-(Methanesulfonyl)-2,3-dimethylbenzene acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The IC50 value was determined to be 15 µM, indicating moderate inhibition .

Applications in Organic Synthesis

1-(Methanesulfonyl)-2,3-dimethylbenzene serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Synthesis of Antibiotics | Used as a precursor for synthesizing antibiotic agents. |

| Drug Development | Important in the design of enzyme inhibitors for therapeutic use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。